4-[(Octyloxy)methylidene]cyclohex-1-ene
Description
4-[(Octyloxy)methylidene]cyclohex-1-ene is a cyclohexene derivative featuring a methylidene group substituted with an octyloxy chain at the 4-position. This compound’s structure combines a cyclohexene core with a hydrophobic octyloxy chain, which likely enhances its solubility in non-polar solvents and influences its interactions in biological or material systems.
Properties
CAS No. |
80336-11-4 |
|---|---|
Molecular Formula |
C15H26O |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
4-(octoxymethylidene)cyclohexene |
InChI |
InChI=1S/C15H26O/c1-2-3-4-5-6-10-13-16-14-15-11-8-7-9-12-15/h7-8,14H,2-6,9-13H2,1H3 |
InChI Key |
MKNZXPVANSCMLO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC=C1CCC=CC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Octyloxy)methylidene]cyclohex-1-ene typically involves the reaction of cyclohexene with an octyloxy-containing reagent under specific conditions. One common method is the alkylation of cyclohexene with octyl bromide in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of 4-[(Octyloxy)methylidene]cyclohex-1-ene may involve continuous flow processes to ensure high yield and purity. The use of catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-[(Octyloxy)methylidene]cyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its saturated analogs.
Substitution: The octyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexane derivatives.
Scientific Research Applications
4-[(Octyloxy)methylidene]cyclohex-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(Octyloxy)methylidene]cyclohex-1-ene involves its interaction with molecular targets and pathways in biological systems. The octyloxy group can enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and proteins. This interaction can lead to changes in cellular processes and biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Cyclohexene Derivatives
Structural Features and Substituent Effects
The target compound’s key distinction lies in its octyloxy-methylidene substituent, which contrasts with other cyclohexene derivatives documented in the literature. Below is a comparative analysis of substituents and their implications:
Key Observations:
- Hydrophobicity vs. Reactivity : The octyloxy chain in the target compound likely increases lipophilicity compared to dimethoxy-substituted analogs, which may improve membrane permeability in biological systems . However, this contrasts with the reactive isocyanato group in , which prioritizes chemical reactivity over solubility.
- Biological Activity : Styryl-substituted cyclohexenes (e.g., compounds from Z. montanum) exhibit potent COX-2 inhibition (IC₅₀: 2.71–3.64 mM) and cytotoxicity (IC₅₀: 2.73–24.14 μM in cancer cells) due to their conjugated π-systems and methoxy groups . The octyloxy chain’s bulkiness in the target compound may sterically hinder similar interactions unless optimized for specific targets.
Physicochemical and Functional Properties
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